MitoB
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MitoB involves the conjugation of a triphenylphosphonium (TPP) cation to a 3-hydroxybenzyl moiety. The TPP group facilitates the accumulation of this compound within mitochondria due to its lipophilic nature and positive charge. The synthetic route typically includes the following steps:
Formation of the TPP Cation: The TPP cation is synthesized through the reaction of triphenylphosphine with an alkyl halide, such as methyl iodide, under reflux conditions.
Conjugation with 3-Hydroxybenzyl Bromide: The TPP cation is then reacted with 3-hydroxybenzyl bromide in the presence of a base, such as potassium carbonate, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
MitoB primarily undergoes oxidation reactions within the mitochondrial matrix.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is the primary reagent that reacts with this compound. The reaction occurs within the mitochondrial matrix under physiological conditions.
Major Products
The major product formed from the oxidation of this compound is MitoP, which serves as an exomarker for hydrogen peroxide levels within mitochondria .
Scientific Research Applications
MitoB has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Oxidative Stress Studies: This compound is used to measure hydrogen peroxide levels in various biological systems, aiding in the study of oxidative stress and its role in aging, cardiovascular diseases, neurodegeneration, and cancer.
Mitochondrial Function: Researchers use this compound to investigate mitochondrial function and dysfunction in different cell types and organisms, including flies, nematodes, and mice.
Drug Development: This compound serves as a tool for screening potential therapeutic agents that target mitochondrial oxidative stress and related pathologies.
Mechanism of Action
MitoB exerts its effects by accumulating within the mitochondrial matrix due to the lipophilic and positively charged TPP group. Once inside the mitochondria, the arylboronic moiety of this compound reacts with hydrogen peroxide to form MitoP. The ratio of MitoP to this compound is then measured to determine hydrogen peroxide levels. This mechanism allows for the precise quantification of mitochondrial hydrogen peroxide, providing insights into oxidative stress and mitochondrial function .
Comparison with Similar Compounds
MitoB is unique in its ability to specifically target mitochondria and measure hydrogen peroxide levels. Similar compounds include:
MitoP: The phenol product formed from the oxidation of this compound, used as an exomarker for hydrogen peroxide.
MitoNeoD: A mitochondria-targeted superoxide probe that measures superoxide levels within the mitochondrial matrix.
MitoParaquat: A redox cycler that selectively generates superoxide within mitochondria.
Compared to these compounds, this compound is specifically designed to measure hydrogen peroxide, making it a valuable tool for studying oxidative stress and mitochondrial function .
Biological Activity
MitoB (Mitochondrial-targeted B) is a compound designed to selectively target mitochondria and measure reactive oxygen species (ROS), specifically hydrogen peroxide (H2O2), within living cells. It is a derivative of triphenylphosphonium (TPP) and serves as a redox-sensitive probe that can provide insights into mitochondrial function and oxidative stress in various biological contexts.
This compound operates by undergoing oxidation to form MitoP (Mitochondrial-targeted P), which allows for the quantification of H2O2 levels based on the MitoP/MitoB ratio. This process is particularly important in assessing mitochondrial health and function, as elevated levels of ROS are often associated with cellular damage and various diseases.
Key Findings on this compound Activity
- Uptake and Localization : this compound rapidly accumulates in mitochondria, with studies showing a steady-state uptake of approximately 15 pmol per million Jurkat cells. The presence of FCCP, a mitochondrial uncoupler, reduced this uptake by about 40%, indicating that the majority of this compound is localized within the mitochondria rather than the cytosol .
- Oxidation and Measurement : The conversion of this compound to MitoP has been demonstrated in various models, including Drosophila and mice, where the MitoP/MitoB ratio increased in response to H2O2 production during aerobic metabolism. This conversion was negligible in anaerobic conditions, confirming that this compound's oxidation is directly linked to mitochondrial activity .
- Ecological Applications : The this compound method has been adapted for ecological studies, allowing researchers to measure H2O2 levels in living organisms over extended periods. For example, studies on brown trout have shown consistent H2O2 levels across different tissues, demonstrating the method's versatility in various biological contexts .
Table 1: Summary of this compound Uptake and Conversion Studies
Study Model | Uptake Measurement | Conversion to MitoP | Notes |
---|---|---|---|
Jurkat Cells | 15 pmol/million cells | Yes | FCCP reduced uptake by ~40% |
Drosophila | Increased over 12 hours | Yes | Only converted under aerobic conditions |
Brown Trout | Consistent across tissues | Yes | Effective for ecological oxidative stress studies |
Table 2: Comparative Analysis of ROS Measurement Techniques
Technique | Sensitivity | Specificity | Duration |
---|---|---|---|
This compound Method | High | Specific to H2O2 | Hours to days |
Traditional Fluorometry | Moderate | General ROS | Minutes |
Chemiluminescence | High | Specific to certain ROS | Seconds to minutes |
Case Study 1: Drosophila Model
In a study using Drosophila, researchers injected this compound and monitored the MitoP/MitoB ratio over time. The results indicated that aerobic metabolism significantly increased the ratio, correlating with H2O2 production. In contrast, flies maintained in an anaerobic environment showed no change in this ratio, demonstrating the specificity of this compound for measuring mitochondrial ROS under physiological conditions .
Case Study 2: Brown Trout
The application of the this compound method was extended to brown trout, where it was used to assess oxidative stress related to metabolic rates. Fish were injected with this compound, and subsequent analysis revealed stable H2O2 levels across different tissues over a 72-hour period. This study highlights the method's potential for ecological research and understanding oxidative stress in aquatic environments .
Properties
IUPAC Name |
[3-[hydroperoxy(hydroxy)boranyl]phenyl]methyl-triphenylphosphanium;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BO3P.BrH/c27-26(29-28)22-12-10-11-21(19-22)20-30(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19,27H,20H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIBJDFSRFHSFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)OO.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BBrO3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.